(1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone
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Overview
Description
(1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For the specific compound , the synthesis might involve the reaction of 1-methylindole with 4-phenylpiperidine under appropriate conditions to form the desired methanone derivative.
Industrial Production Methods
Industrial production of such compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
(1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it might inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-indol-3-yl)methanone: Another indole derivative with similar structural features.
(4-phenylpiperidin-1-yl)methanone: A piperidine derivative with similar structural features.
Uniqueness
(1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone is unique due to its specific combination of indole and piperidine moieties, which can confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1-methylindol-2-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H22N2O/c1-22-19-10-6-5-9-18(19)15-20(22)21(24)23-13-11-17(12-14-23)16-7-3-2-4-8-16/h2-10,15,17H,11-14H2,1H3 |
InChI Key |
QZUOWLFYFWEGHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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